(S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol
Description
(S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 6-bromo-substituted pyridyl group at the 3-position of the pyrrolidine ring. The compound’s stereochemistry at the pyrrolidin-3-ol moiety is designated as (S), which may influence its biological activity and interaction with chiral targets.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
BMJSKZRPPSCOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
(S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
(S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol features a pyrrolidine ring with a brominated pyridine moiety. Its molecular formula is CHBrNO, with a molecular weight of approximately 243.10 g/mol. The presence of the bromine atom and hydroxyl group is significant for its biological interactions, influencing binding affinities to various biological targets.
Biological Activity Overview
Research indicates that (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of halogen substituents enhances the bioactivity against various pathogens.
- Antiviral and Anticancer Properties : Similar derivatives have shown promise in inhibiting viral replication and cancer cell proliferation, indicating potential therapeutic applications in oncology and virology.
Synthesis Methods
Multiple synthetic routes have been developed to produce (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol efficiently. Key methods include:
- Chiral Synthesis : Using chiral catalysts to ensure the production of the desired enantiomer.
- Base-Catalyzed Reactions : Employing bases such as potassium hydroxide in organic solvents to facilitate the formation of the pyrrolidine ring.
These methods are crucial for generating sufficient quantities for biological testing and potential pharmaceutical applications.
Antimicrobial Activity
In vitro studies have demonstrated that (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol and its analogs exhibit significant antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .
| Compound | MIC Value (mg/mL) | Target Pathogen |
|---|---|---|
| (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol | 0.0195 | E. coli |
| Analog A | 0.0048 | Bacillus mycoides |
| Analog B | 0.0098 | C. albicans |
Antiviral and Anticancer Studies
Research has highlighted the potential of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol in antiviral applications, particularly against RNA viruses. In cell-based assays, compounds structurally similar to this pyrrolidine derivative have shown inhibition of viral replication by disrupting key enzymatic pathways involved in viral life cycles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol, including pyridine/pyrrolidine frameworks, halogen substituents, or stereochemical features. Key differences in substituents and stereochemistry are highlighted.
Structural and Physicochemical Comparisons
Key Differences and Implications
Halogen Substituents: The 6-bromo group in the target compound contrasts with 3-chloro-5-trifluoromethyl in and 2-chloro in . Bromine’s larger atomic radius may enhance π-stacking interactions in biological targets compared to chlorine. Multiple halogens (e.g., 5-Bromo-2-chloro in ) increase molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Stereochemistry :
- The (S)-configuration at pyrrolidin-3-ol is conserved in the target compound and , suggesting a preference for enantioselective synthesis or target interactions. In contrast, compounds like lack stereochemical specification, which may limit their utility in chiral environments .
Functional Group Diversity: The tert-butyldimethylsilyl (TBDMS) group in provides steric protection for the hydroxyl group, a strategy often used in prodrug design. This contrasts with the free hydroxyl in the target compound, which may engage in H-bonding but requires stabilization .
Preparation Methods
Industrial and Economical Synthesis
A patented method provides an industrially viable synthesis of optically pure (S)-3-hydroxypyrrolidine starting from 4-amino-(S)-2-hydroxybutyric acid. The process involves the following steps:
- Introduction of an amine protecting group (e.g., carbamate or amide) to the starting amino acid.
- Reduction of the carboxylic acid group to a primary alcohol.
- Removal of the protecting group to yield an amine salt.
- Halogenation of the primary alcohol to activate it as a leaving group.
- Intramolecular amine cyclization to form the pyrrolidine ring with the hydroxyl group at the 3-position.
This method allows for simple purification by distillation under reduced pressure without extensive chromatographic steps, yielding optically and chemically pure (S)-3-hydroxypyrrolidine suitable for pharmaceutical intermediates (Table 1 summarizes key steps).
| Step | Transformation | Key Reagents/Conditions |
|---|---|---|
| 1 | Amine protection | Amidation or carbamation |
| 2 | Carboxylic acid reduction | Sodium borohydride quenching |
| 3 | Deprotection | Acidic conditions (e.g., HCl) |
| 4 | Halogenation of primary alcohol | Halogen acid or sulfuric acid |
| 5 | Cyclization to (S)-3-hydroxypyrrolidine | Intramolecular amine cyclization |
Notes on Purification and Yield
- The process avoids complicated purification by employing pH adjustments and crystallization.
- The final product is isolated by filtration and concentration under reduced pressure.
- The method is scalable and suitable for industrial production.
Summary of Preparation Strategy
The synthesis of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol can be summarized as follows:
- Synthesis of (S)-3-hydroxypyrrolidine core via amine protection, reduction, halogenation, and cyclization from 4-amino-(S)-2-hydroxybutyric acid.
- Preparation of serine-derived organozinc reagents from protected iodoalanine derivatives.
- Palladium-catalyzed cross-coupling of the organozinc reagent with 2,6-dibromopyridine to introduce the 6-bromo-3-pyridyl substituent.
- Final transformations including deprotection and cyclization to yield the target (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol.
Analytical and Research Considerations
- The optical purity is maintained throughout the synthesis by careful choice of protecting groups and mild reaction conditions.
- Yields are moderate to good (40–60%), with scalability demonstrated in industrial patents.
- The cross-coupling method is versatile and can be adapted to various substituted pyridines.
- The described methods have been validated by X-ray crystallography and extensive chemical characterization.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol can be adapted from analogous pyrrolidine-pyridine derivatives. A common approach involves:
Starting Materials : 6-Bromo-3-pyridinecarbaldehyde and (S)-pyrrolidin-3-ol.
Nucleophilic Addition : React the aldehyde with pyrrolidin-3-ol under mild acidic conditions to form an imine intermediate.
Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the amine.
Purification : Employ column chromatography or recrystallization to isolate the enantiomerically pure product .
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the pyrrolidine ring (δ 3.5–4.0 ppm for hydroxyl-bearing carbons) and pyridyl protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Confirms the brominated pyridyl carbon (δ ~150 ppm) and hydroxylated pyrrolidine carbon (δ ~70 ppm) .
- Infrared Spectroscopy (IR) : Detects the hydroxyl group (broad peak ~3200–3500 cm⁻¹) and C-Br stretching (~600 cm⁻¹) .
- Polarimetry : Essential for verifying the (S)-configuration by measuring optical rotation .
Advanced Research Questions
Q. How does the stereochemical configuration at the pyrrolidine carbon influence the biological activity and target binding of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol?
Methodological Answer: The (S)-enantiomer exhibits distinct binding affinities due to its spatial arrangement:
- Molecular Docking Studies : The hydroxyl group in the (S)-configuration forms hydrogen bonds with target enzymes (e.g., cyclooxygenase-2), enhancing inhibitory activity compared to the (R)-form .
- Biological Assays : Enantioselective assays using purified enzymes (e.g., COX-2) or cell-based models can quantify activity differences. For example, (S)-enantiomers of similar compounds show 10–20x higher potency in anti-inflammatory assays .
Q. What strategies can resolve contradictions in reported biological activities of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol derivatives across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Purity : Use HPLC or LC-MS to verify compound purity (>95%) and exclude impurities as confounding factors.
- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell lines) to ensure reproducibility. For instance, COX inhibition assays may yield divergent results if conducted at different pH levels .
- Structural Analogues : Compare activity across derivatives (e.g., 6-chloro vs. 6-bromo substituents) to isolate substituent effects .
Q. How can computational modeling guide the design of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol analogs with enhanced pharmacological properties?
Methodological Answer:
- QSAR Models : Correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity to predict optimized derivatives.
- Molecular Dynamics (MD) Simulations : Assess binding stability in target pockets (e.g., neurotransmitter receptors) to prioritize candidates with prolonged residence times.
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
